1-(1-Methyl-1H-indazol-5-yl)ethanone is a chemical compound with the molecular formula and a molecular weight of 174.20 g/mol. This compound belongs to the class of indazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. The compound is also associated with the CAS number 1159511-24-6. Indazole derivatives are often explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
1-(1-Methyl-1H-indazol-5-yl)ethanone can be sourced from various chemical suppliers and is typically classified under organic compounds due to its structure and functional groups. It features a ketone functional group attached to an indazole ring, which contributes to its reactivity and biological activity. The indazole framework is known for its pharmacological relevance, making this compound a subject of interest in drug discovery and development .
The synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanone can be achieved through several synthetic routes, with one common method involving the reaction of 1-methylindazole with acetyl chloride in the presence of a base, such as pyridine. This reaction typically occurs under reflux conditions, allowing for efficient formation of the desired product.
Technical Details:
The molecular structure of 1-(1-Methyl-1H-indazol-5-yl)ethanone can be represented by the following:
InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-6H,1-2H3
NDQKQWAVLOAVRY-UHFFFAOYSA-N
This structure indicates the presence of an indazole moiety connected to an ethanone group, highlighting its potential reactivity due to the ketone functional group.
1-(1-Methyl-1H-indazol-5-yl)ethanone participates in various chemical reactions:
Technical Details:
Common reagents include:
The mechanism of action for 1-(1-Methyl-1H-indazol-5-yl)ethanone involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to observed biological effects such as anti-inflammatory or anticancer activities. The precise molecular targets can vary based on the application context and require further investigation to elucidate specific pathways involved in its action.
The compound exhibits high gastrointestinal absorption and is permeable across biological membranes (Blood-Brain Barrier). It has been identified as a CYP1A2 inhibitor, which may influence its pharmacokinetic profile in biological systems .
The applications of 1-(1-Methyl-1H-indazol-5-yl)ethanone span multiple fields:
The compound is being studied for potential biological activities, including:
Research continues into its therapeutic potential against various diseases, indicating its relevance in drug development processes .
The indazole scaffold—a bicyclic structure fusing benzene with pyrazole—was first identified in the late 19th century by Emil Fischer during investigations of heterocyclic systems [3]. Early research focused on tautomeric equilibria, revealing that the 1H-tautomer (e.g., 1-methyl-1H-indazole) predominates over the 2H-form due to thermodynamic stability, a finding confirmed by pKb differences (0.42 vs. 2.02) and 13C NMR spectral shifts (132–133 ppm for 1H vs. 123–124 ppm for 2H) [3]. This stability underpinned pharmacological exploration, leading to the isolation of natural indazole alkaloids like Nigellicine from Nigella sativa seeds in the 1990s [3]. Indazoles gained prominence as privileged scaffolds due to their presence in drugs targeting serotonin receptors (e.g., antiemetics), cyclooxygenase (e.g., anti-inflammatories), and estrogen receptors [3] [6]. Their structural mimicry of purines facilitates interactions with biological targets, driving applications in oncology, virology, and antimicrobial therapy [6] [7].
Table 1: Key Historical Milestones in Indazole Research
Year | Event | Significance |
---|---|---|
1883 | Emil Fischer's identification | Initial characterization of indazole tautomerism |
1985 | Isolation of Nigellicine | First natural indazole alkaloid discovered |
1990s–2000s | Synthetic indazole-based drugs | Development of ligands for 5-HT3, COX, and kinase targets |
2010–present | Hybrid scaffolds (e.g., indazole-triazoles) | Enhanced antimicrobial/anticancer profiles |
1-(1-Methyl-1H-indazol-5-yl)ethanone (CAS 1159511-24-6) exemplifies strategic molecular design in medicinal chemistry. Its structure integrates two critical features:
The compound’s physicochemical properties—moderate lipophilicity (LogP ~1.78), low hydrogen-bond donors (0), and polar surface area (34.89 Ų)—align with Lipinski guidelines for drug-likeness [4]. Its role as a precursor is demonstrated in synthesizing tetrahydroindazole antimicrobials (e.g., compound 5D in [3]), where the acetyl group participates in Mannich reactions to form bioactive cyclohexanone derivatives. Such designs leverage the indazole nucleus’s aromatic π-system and hydrogen-bonding capability for target engagement, notably with DNA gyrase or kinase enzymes [3] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7